Bromoacetamido-PEG2-NHS ester
Overview
Description
Bromoacetamido-PEG2-NHS ester is a PEG derivative containing a bromide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of this compound involves the use of a bromide group and an NHS ester . The bromide group acts as a good leaving group for nucleophilic substitution reactions . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of this compound is C13H19BrN2O7 . It has a molecular weight of 395.2 g/mol .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 395.2 g/mol . It has a molecular formula of C13H19BrN2O7 . The compound is a liquid in its physical form .Scientific Research Applications
Bioactive Hydrogels
Bromoacetamido-PEG2-NHS ester is utilized in the formation of bioactive hydrogels. These hydrogels have the advantage of being highly tunable and resist protein adsorption and cell adhesion, which is crucial for controlled bioactivity. This property makes them suitable for regenerative medicine and drug delivery applications. (Browning et al., 2013).
PEGylation in Biopharmaceuticals
PEGylation, the process of covalently bonding PEG to peptides or proteins, is enhanced using derivatives like this compound. This process improves bioavailability and reduces immunogenicity, which is particularly beneficial in the pharmaceutical and cosmetic industries. (Crafts et al., 2016).
Injectable Hydrogels for Biomedical Applications
This compound contributes to the development of injectable hydrogels with dual redox responsiveness. These hydrogels can be used for drug delivery and stimuli-responsive drug release, which are vital in various biomedical fields. (Gong et al., 2017).
Treatment of Myopia
In the treatment of myopia, derivatives of PEG, like this compound, are used to improve the biomechanical properties and resistance to degradation of scleral collagen, demonstrating potential in controlling the progression of myopia. (Wang et al., 2021).
Carrier for Immunoglobulin-Based Therapeutics
In the creation of red blood cell carriers for therapeutic immunoglobulins, this compound is used to facilitate the display of antibodies on the surface of red blood cells. This application is significant in enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while minimizing side effects. (Ji et al., 2019).
Hydrogel Formation and Cell Encapsulation
This compound aids in the formation of hydrogels through a native chemical ligation process, which is beneficial for in-vitro cell encapsulation and in-vivo applications such as wound healing, tissue repair, and drug delivery. (Strehin et al., 2013).
Reaction Kinetics with Proteins
The compound's interaction with proteins, like bovine lactoferrin, has been studied to understand the reaction kinetics of PEGylation processes at various pH levels. This research is crucial for optimizing conditions for effective PEGylation. (Nojima et al., 2009).
Mechanism of Action
Target of Action
The primary targets of Bromoacetamido-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
this compound interacts with its targets through a process known as nucleophilic substitution reactions . The bromide (Br) present in the compound serves as a good leaving group, facilitating these reactions. The NHS ester in the compound is used to label the primary amines of proteins and other amine-containing molecules .
Future Directions
Biochemical Analysis
Biochemical Properties
Bromoacetamido-PEG2-NHS ester plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is based on the principle of nucleophilic substitution, where the bromide group acts as a leaving group .
Cellular Effects
The effects of this compound on cells are primarily through its role in the formation of PROTACs . These PROTACs can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . The PROTACs, in turn, exert their effects by selectively degrading target proteins . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXVXMKIWXBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.